1-[2-(Bromomethyl)phenoxy]-3,5-dimethylbenzene
Overview
Description
“1-[2-(Bromomethyl)phenoxy]-3,5-dimethylbenzene” is a chemical compound with the molecular formula C15H15BrO. Its molecular weight is 291.18 g/mol .
Synthesis Analysis
The synthesis of a similar compound, “1-(bromomethyl)-3,5-dimethoxybenzene”, was carried out through a straightforward three-step procedure starting from 3,5-dihydroxybenzoic acid . Although the exact synthesis process for “this compound” is not mentioned in the search results, it might involve similar steps.Scientific Research Applications
Polymer Synthesis
1-[2-(Bromomethyl)phenoxy]-3,5-dimethylbenzene and related compounds have been studied for their potential in synthesizing various polymers. Uhrich et al. (1992) explored the self-condensation of 5-(Bromomethyl)-1,3-dihydroxybenzene to produce hyperbranched polymers with high molecular weight, which can undergo modifications like acylation and benzylation (Uhrich, Hawker, Fréchet, & Turner, 1992). Kobayashi et al. (2012) synthesized a branched poly(phenylene ethylene) with bromomethyl groups, indicating potential functionalization using these groups (Kobayashi, Sumi, & Konishi, 2012).
Crystallography and Structural Analysis
Ebersbach et al. (2022) studied the crystal structures of compounds like 3,5-bis(bromomethyl)phenyl acetate, revealing insights into molecular interactions and structural aggregates formed in the presence of bromomethyl substituents (Ebersbach, Seichter, & Mazik, 2022).
Chemical Synthesis and Reactions
The bromination of related compounds and their conversion into various functionalized derivatives has been a topic of research. Aitken et al. (2016) investigated the bromination of 1,4-dimethoxy-2,3-dimethylbenzene and its conversion into sulfur-functionalized quinone derivatives (Aitken, Jethwa, Richardson, & Slawin, 2016).
Organic Chemistry Research
In organic chemistry, the use of bromomethyl groups in various compounds, like the ones related to this compound, has been explored for different purposes. Wagner & Nuyken (2003) discussed the synthesis of benzyl bromide functionalized poly(phenyleneethynylene)s, highlighting the utility of these groups in creating polymers with well-defined chemical reactivity (Wagner & Nuyken, 2003).
properties
IUPAC Name |
1-[2-(bromomethyl)phenoxy]-3,5-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-11-7-12(2)9-14(8-11)17-15-6-4-3-5-13(15)10-16/h3-9H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCHJAOWBKCGSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC=CC=C2CBr)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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